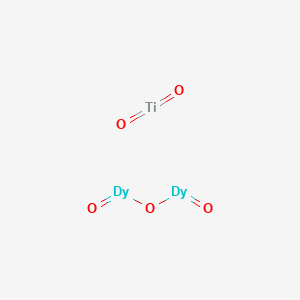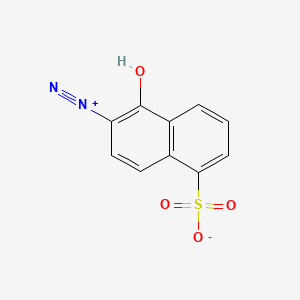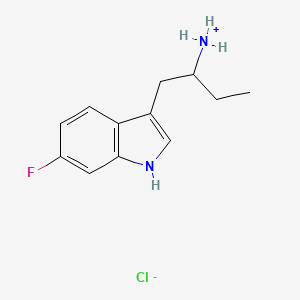
alpha-Ethyl-6-fluoro-1H-indole-3-ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-fluoro-1H-indol-3-yl)butan-2-ylazanium chloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-fluoro-1H-indol-3-yl)butan-2-ylazanium chloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Alkylation: The butan-2-yl group can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Quaternization: The final step involves the quaternization of the nitrogen atom with a suitable alkylating agent, followed by the addition of hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(6-fluoro-1H-indol-3-yl)butan-2-ylazanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group or the butan-2-yl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced forms of the indole ring or the butan-2-yl group.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
1-(6-fluoro-1H-indol-3-yl)butan-2-ylazanium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-(6-fluoro-1H-indol-3-yl)butan-2-ylazanium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(1H-indol-3-yl)butan-2-ylazanium chloride: Lacks the fluoro group, which may affect its biological activity and chemical reactivity.
1-(6-chloro-1H-indol-3-yl)butan-2-ylazanium chloride: Contains a chloro group instead of a fluoro group, leading to different chemical and biological properties.
1-(6-methyl-1H-indol-3-yl)butan-2-ylazanium chloride: Contains a methyl group at the 6-position, which may influence its reactivity and biological activity.
Uniqueness
1-(6-fluoro-1H-indol-3-yl)butan-2-ylazanium chloride is unique due to the presence of the fluoro group, which can enhance its biological activity and stability. The fluoro group can also influence the compound’s electronic properties, making it a valuable scaffold for drug development and other scientific research applications.
特性
CAS番号 |
81603-64-7 |
|---|---|
分子式 |
C12H16ClFN2 |
分子量 |
242.72 g/mol |
IUPAC名 |
1-(6-fluoro-1H-indol-3-yl)butan-2-ylazanium;chloride |
InChI |
InChI=1S/C12H15FN2.ClH/c1-2-10(14)5-8-7-15-12-6-9(13)3-4-11(8)12;/h3-4,6-7,10,15H,2,5,14H2,1H3;1H |
InChIキー |
HGEQIYMDPOFWFU-UHFFFAOYSA-N |
正規SMILES |
CCC(CC1=CNC2=C1C=CC(=C2)F)[NH3+].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13779482.png)


![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
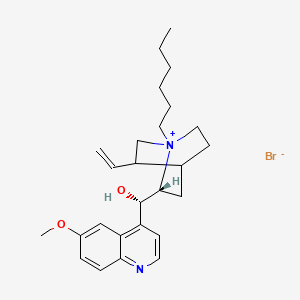
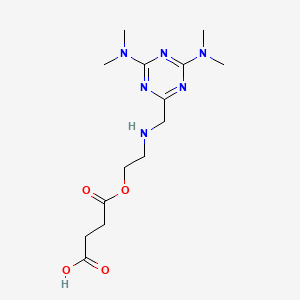

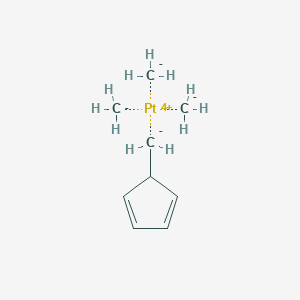
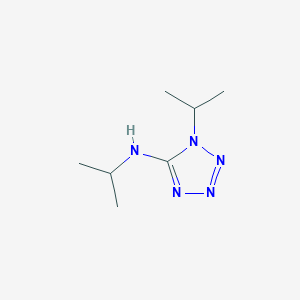
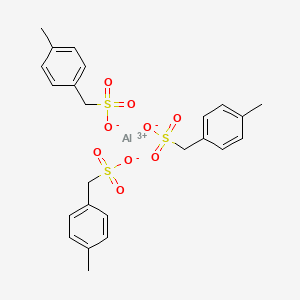
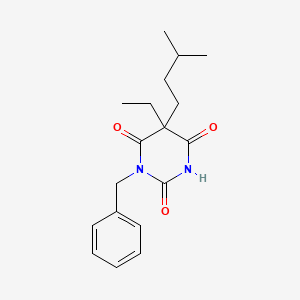
![5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)
